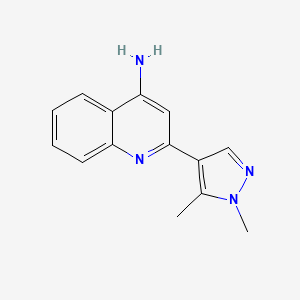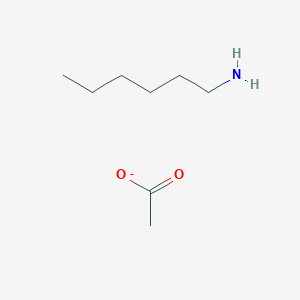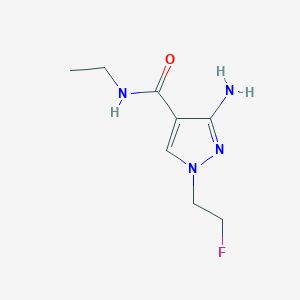
2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,5-Dimethyl-1H-pyrazol-4-yl)chinolin-4-amin ist eine heterocyclische Verbindung, die einen Chinolinring mit einer Pyrazoleinheit kombiniert
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(1,5-Dimethyl-1H-pyrazol-4-yl)chinolin-4-amin beinhaltet typischerweise die Reaktion eines Chinolinderivats mit einem Pyrazolderivat. Eine gängige Methode beinhaltet die Kondensation von 2-Chlorchinolin mit Phenylhydrazin in Gegenwart eines Lösungsmittels wie 1-Pentanol, gefolgt von einer N-Alkylierung unter Verwendung von Natriumcarbonat . Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und spezifische Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit verbessern. Die Wahl der Lösungsmittel, Katalysatoren und Reinigungsmethoden wird optimiert, um den industriellen Standards und behördlichen Anforderungen gerecht zu werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(1,5-Dimethyl-1H-pyrazol-4-yl)chinolin-4-amin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um Chinolin-N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können sie in verschiedene Aminerivate umwandeln.
Substitution: Sie kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Chinolinring.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Nucleophile wie Amine und Thiole können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene substituierte Chinolin- und Pyrazolderivate, die in verschiedenen Anwendungen weiterverwendet werden können.
Wissenschaftliche Forschungsanwendungen
2-(1,5-Dimethyl-1H-pyrazol-4-yl)chinolin-4-amin hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Diese Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antitumorale Eigenschaften.
Medizin: Sie wird aufgrund ihrer Fähigkeit, mit biologischen Zielmolekülen zu interagieren, als potenzieller Medikamentenkandidat für verschiedene Krankheiten untersucht.
Wirkmechanismus
Der Wirkmechanismus von 2-(1,5-Dimethyl-1H-pyrazol-4-yl)chinolin-4-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen. Es kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. Die beteiligten Wege können die Hemmung der Enzymaktivität oder die Interferenz mit Signaltransduktionsvorgängen umfassen, was zu den gewünschten therapeutischen Wirkungen führt .
Wissenschaftliche Forschungsanwendungen
2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinolin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(1,5-Dimethyl-1H-pyrazol-4-yl)chinolin-4-carbonsäure
- 2-(1,5-Dimethyl-1H-pyrazol-4-yl)chinolin-4-ol
Einzigartigkeit
2-(1,5-Dimethyl-1H-pyrazol-4-yl)chinolin-4-amin ist einzigartig aufgrund seiner spezifischen Kombination aus Chinolin- und Pyrazolringen, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen .
Eigenschaften
Molekularformel |
C14H14N4 |
|---|---|
Molekulargewicht |
238.29 g/mol |
IUPAC-Name |
2-(1,5-dimethylpyrazol-4-yl)quinolin-4-amine |
InChI |
InChI=1S/C14H14N4/c1-9-11(8-16-18(9)2)14-7-12(15)10-5-3-4-6-13(10)17-14/h3-8H,1-2H3,(H2,15,17) |
InChI-Schlüssel |
VUYBRLBSDPMNQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol](/img/structure/B11734711.png)
![[(4-ethoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734719.png)


![[(2-Chloroquinolin-3-yl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B11734735.png)
![N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734738.png)
![methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate](/img/structure/B11734742.png)


![4-[1-(Aminomethyl)cyclobutyl]aniline](/img/structure/B11734768.png)
![1-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11734790.png)
![butyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734791.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11734793.png)
![heptyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734801.png)
